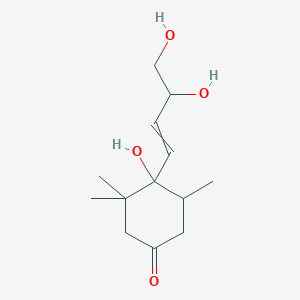

6,9,10-Trihydroxy-7-megastigmen-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3 |

InChI Key |

NPIIJTPCHBVBJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Megastigmane: A Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product. This class of compounds, characterized by a 13-carbon skeleton, is known for a wide range of biological activities and has garnered interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its discovery, chemical properties, and the current understanding of its biological significance.

Discovery and Natural Occurrence

Initial investigations have identified this compound as a constituent of Trigonostemon chinensis Merr., a plant belonging to the Euphorbiaceae family. It has been specifically reported to be isolated from the roots of this plant. Phytochemical studies of Trigonostemon chinensis have revealed a rich diversity of secondary metabolites, including diterpenoids and alkaloids, suggesting a complex biosynthetic machinery within the plant that gives rise to these varied chemical structures.

While the natural source has been identified, a detailed primary publication outlining the initial discovery and isolation of this compound could not be retrieved from the available scientific literature. Consequently, specific details of the pioneering research, including the researchers involved and the exact date and location of the discovery, remain to be fully elucidated.

Chemical Properties

The fundamental chemical properties of this compound have been established through various databases. A summary of these properties is presented in the table below for clear reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₄ | - |

| Molecular Weight | 242.31 g/mol | - |

| CAS Number | 476682-97-0 | - |

| Class | Sesquiterpenoid | - |

Experimental Protocols

A comprehensive search of scientific literature did not yield a specific, detailed experimental protocol for the isolation and purification of this compound. However, based on general methodologies for the isolation of sesquiterpenoids from plant material, a plausible workflow can be conceptualized. This generalized protocol is intended to serve as a foundational guide for researchers aiming to isolate this or similar compounds.

General Isolation Workflow for Megastigmane Sesquiterpenoids

Caption: Generalized workflow for the isolation of megastigmane sesquiterpenoids.

Detailed Steps of the Generalized Protocol:

-

Plant Material Preparation: The root material of Trigonostemon chinensis is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically at room temperature or with gentle heating over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent-Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. For a moderately polar compound like a hydroxylated sesquiterpenoid, partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. The target compound is expected to be in the more polar fraction.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Further Purification: Fractions containing the target compound are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or preparative TLC, to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the signaling pathways associated with this compound. The broader class of megastigmane sesquiterpenoids has been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. Future research is necessary to explore the potential therapeutic applications of this specific compound.

The logical relationship for future investigation into the biological activity of this compound is outlined below.

Caption: Logical workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

This compound represents an intriguing natural product from Trigonostemon chinensis. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its discovery, detailed isolation procedures, and biological functions. The information presented in this guide is based on the currently accessible data and provides a framework for researchers interested in this compound.

Future research should prioritize the following:

-

Locating or re-isolating the compound to perform comprehensive spectroscopic analysis and confirm its structure.

-

Publishing a detailed isolation protocol to enable other researchers to obtain this compound for further studies.

-

Screening for a wide range of biological activities to uncover its therapeutic potential.

-

Investigating its mechanism of action at the molecular level if any significant bioactivity is identified.

The elucidation of the biological role of this compound could provide valuable insights for the development of new therapeutic agents.

In-depth Technical Guide: 6,9,10-Trihydroxy-7-megastigmen-3-one from Trigonostemon chinensis Merr.

Introduction

Trigonostemon chinensis Merr. is a plant belonging to the Euphorbiaceae family, which is known for producing a rich diversity of secondary metabolites.[1][2] Phytochemical investigations of the Trigonostemon genus have revealed numerous structurally complex and biologically active compounds, including diterpenoids, alkaloids, sesquiterpenoids, and flavonoids.[1][3][4] These compounds have shown a range of pharmacological properties, such as anti-inflammatory, antiviral, and cytotoxic activities.[1]

Among the diverse chemical constituents is the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one . Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids. They are known for their structural diversity and various biological activities. This guide aims to consolidate the known information about this specific megastigmane and provide a framework for its scientific exploration.

Physicochemical and Spectroscopic Data

The definitive structural and physicochemical properties of this compound are best presented in a structured format. While the primary literature is unavailable, the following tables represent the type of quantitative data required for a complete technical profile.

Physicochemical Properties

This table summarizes the basic chemical identifiers and properties for the compound.

| Property | Value | Source |

| Chemical Name | (4S,5R)-4-((E)-3,4-Dihydroxybut-1-en-1-yl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one | PubChem[5] |

| CAS Number | 476682-97-0 | Guidechem[6] |

| Molecular Formula | C₁₃H₂₂O₄ | PubChem[5] |

| Molecular Weight | 242.31 g/mol | PubChem[5] |

| Appearance | Oil | Guidechem[6] |

| Stereochemistry | (4S,5R) | PubChem[5] |

Spectroscopic Data (Hypothetical Data for Illustrative Purposes)

Spectroscopic data is crucial for the structural elucidation of a natural product. The following tables are placeholders for the kind of data that would be found in the original isolation paper.

Table 2.2.1: ¹H-NMR Spectroscopic Data (e.g., 500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 2a | 2.35 | d | 14.5 |

| 2b | 2.20 | d | 14.5 |

| 4 | - | - | - |

| 5 | 3.80 | q | 6.5 |

| 6a | 2.10 | dd | 13.0, 4.5 |

| 6b | 1.95 | dd | 13.0, 8.0 |

| 7 | 5.85 | d | 15.5 |

| 8 | 5.95 | dd | 15.5, 6.0 |

| 9 | 4.30 | m | |

| 10a | 3.65 | dd | 11.0, 5.0 |

| 10b | 3.55 | dd | 11.0, 6.5 |

| 11 | 1.05 | s | |

| 12 | 1.10 | s |

| 13 | 1.25 | d | 6.5 |

Table 2.2.2: ¹³C-NMR Spectroscopic Data (e.g., 125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| 1 | 35.0 |

| 2 | 50.0 |

| 3 | 210.0 |

| 4 | 78.0 |

| 5 | 45.0 |

| 6 | 48.0 |

| 7 | 130.0 |

| 8 | 135.0 |

| 9 | 72.0 |

| 10 | 65.0 |

| 11 | 25.0 |

| 12 | 28.0 |

| 13 | 22.0 |

Biological Activity

While some chemical vendor databases make generic claims of antioxidant, anti-inflammatory, and anti-cancer properties for this compound, these are not substantiated by accessible scientific studies.[7] Research on other megastigmane derivatives has shown activities such as tumor-specific cytotoxicity. Should this compound be tested, the following table provides a template for presenting such data.

Table 3.1: In Vitro Cytotoxicity Data (Hypothetical)

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | MTT | 45.2 |

| MCF-7 | Breast Adenocarcinoma | SRB | 62.8 |

| HeLa | Cervical Cancer | MTT | 88.1 |

| HEK293 | Normal Kidney | MTT | >100 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections describe standard methodologies that would be employed for the isolation and biological evaluation of this compound.

Extraction and Isolation

The general workflow for isolating a natural product like this compound from Trigonostemon chinensis would follow a multi-step chromatographic process.

Diagram 4.1: General Workflow for Isolation and Purification

Caption: A typical multi-step chromatographic procedure for natural product isolation.

Protocol Details:

-

Extraction: Air-dried and powdered roots of T. chinensis (e.g., 5 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature (3 x 20 L, 72h each). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.

-

Initial Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate) to yield several primary fractions (F1-F10).

-

Fraction Purification: Fractions showing the presence of compounds with relevant TLC profiles are further purified. This typically involves size-exclusion chromatography on a Sephadex LH-20 column.

-

Final Purification: Final purification to yield the pure compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable solvent system (e.g., a water/acetonitrile gradient).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Diagram 4.2: MTT Assay Experimental Workflow

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and allowed to adhere for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Potential Signaling Pathways

Megastigmane derivatives have been implicated in various cellular processes, including the modulation of inflammatory and apoptotic pathways. Should this compound demonstrate anti-cancer activity, a potential mechanism could involve the induction of apoptosis.

Diagram 5.1: Hypothetical Apoptotic Signaling Pathway

Caption: A simplified intrinsic apoptosis pathway potentially modulated by the compound.

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis. Cellular stress induced by the compound could lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in programmed cell death. Verification would require further experiments such as Western blotting for caspase activation and flow cytometry for apoptosis detection.

Conclusion

This compound is a structurally defined sesquiterpenoid isolated from Trigonostemon chinensis. While its presence in this plant is noted, a significant gap exists in the publicly accessible scientific literature regarding its detailed biological activities and mechanisms of action. The protocols and data structures presented in this guide provide a standard framework for the comprehensive evaluation of this and other novel natural products. Further research is essential to isolate this compound in sufficient quantities and perform the necessary spectroscopic and biological analyses to unlock its potential for therapeutic applications.

References

- 1. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constituents of Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cis-(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one | C13H22O4 | CID 91885191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Cas 476682-97-0,this compound | lookchem [lookchem.com]

The intricate biosynthetic pathways of megastigmane sesquiterpenoids are a subject of considerable interest for researchers in natural product chemistry, plant biology, and drug discovery. These C13-norisoprenoids, derived from the oxidative cleavage of carotenoids, exhibit a wide array of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, and experimental methodologies used to study these fascinating molecules.

Core Biosynthetic Pathway of Megastigmane Sesquiterpenoids

The biosynthesis of megastigmane sesquiterpenoids originates from the degradation of C40 carotenoids. This process is primarily initiated by the enzymatic action of a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone, leading to the formation of a diverse range of apocarotenoids, including the C13 megastigmane skeleton.[1][2][3]

The general pathway can be summarized as follows:

Carotenoid Precursors → Apocarotenoid Intermediates → Megastigmane Sesquiterpenoids

Key carotenoid precursors for megastigmanes include β-carotene, neoxanthin, and lutein.[1] The initial cleavage by CCDs, particularly members of the CCD1 and CCD4 subfamilies, generates foundational C13 intermediates like β-ionone.[4] These intermediates then undergo a series of subsequent enzymatic modifications, including oxidation, reduction, hydroxylation, and glycosylation, to produce the vast structural diversity observed in the megastigmane family.[5]

Below is a diagram illustrating the general biosynthetic pathway leading to megastigmane sesquiterpenoids.

Biosynthesis of β-Damascenone from Neoxanthin

A well-studied example is the formation of the fragrant compound β-damascenone from the carotenoid neoxanthin.[1][2] This pathway involves an initial cleavage by a CCD enzyme to yield an unstable allene (B1206475) intermediate which rearranges to form "grasshopper ketone". Subsequent enzymatic and non-enzymatic reactions, including reductions and acid-catalyzed rearrangements, convert grasshopper ketone into β-damascenone.[1][6]

The following diagram details the key steps in the biosynthesis of β-damascenone.

Quantitative Data on Megastigmane Biosynthesis

The efficiency of megastigmane biosynthesis is dependent on various factors, including the expression levels of CCD enzymes, the availability of carotenoid substrates, and the activity of downstream modifying enzymes. The following tables summarize available quantitative data on enzyme kinetics and product yields.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source |

| Morus notabilis CCD1 | β-apo-8'-carotenal | 0.83 | 72.5 | [7] |

| Carotenoid Precursor | Megastigmane Product | Yield (%) | Conditions | Source |

| Neoxanthin | β-Damascenone | 4-8 | Acid hydrolysis of precursors | [8] |

| β-Carotene | β-Ionone | Not specified | Cleavage by CmCCD4a and MdCCD4 | [4] |

| 8'-apo-β-caroten-8'-al | β-Ionone | Not specified | Cleavage by AtCCD4 and RdCCD4 | [4] |

Experimental Protocols

A comprehensive understanding of megastigmane biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Preparative Extraction and Isolation of Megastigmane Glycosides

This protocol is adapted from the isolation of megastigmane glycosides from the leaves of Alangium premnifolium.[1]

Protocol:

-

Extraction:

-

Air-dry and powder the plant leaves.

-

Extract the powdered material (e.g., 1 kg) with methanol (B129727) (MeOH) at room temperature three times (3 x 5 L, 48 hours each).

-

Combine the MeOH extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water (H₂O) and partition successively with n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

-

Concentrate the n-BuOH soluble fraction, which is typically enriched with glycosides.

-

-

Column Chromatography:

-

Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of H₂O and MeOH.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing compounds of interest.

-

-

Further Purification:

-

Subject the enriched fractions to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

-

Use a suitable solvent system for elution (e.g., CHCl₃-MeOH-H₂O gradients).

-

-

Preparative HPLC:

-

Perform final purification of individual glycosides using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a gradient of acetonitrile (B52724) (ACN) in H₂O as the mobile phase.

-

Collect pure compounds and verify their purity by analytical HPLC.

-

Heterologous Expression and In Vitro Activity Assay of Carotenoid Cleavage Dioxygenases (CCDs)

This protocol describes the expression of a CCD enzyme in E. coli and the subsequent in vitro assay to determine its activity.

Protocol:

-

Gene Cloning and Expression Vector Construction:

-

Amplify the full-length coding sequence of the target CCD gene by PCR from cDNA.

-

Clone the PCR product into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression and Purification:

-

Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue cultivation at a lower temperature (e.g., 16-28°C) overnight.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

-

Elute the protein and perform buffer exchange into a suitable storage buffer.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5), the purified CCD enzyme, and the carotenoid substrate (e.g., β-carotene or neoxanthin) solubilized with a detergent (e.g., Triton X-100).

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform and methanol).

-

-

Product Analysis:

-

Extract the cleavage products with the organic solvent.

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

-

Identify and quantify the products by comparison with authentic standards.

-

The following diagram illustrates the workflow for the heterologous expression and activity assay of a CCD enzyme.

References

- 1. Alangionosides G-M: glycosides of megastigmane derivatives from the leaves of Alangium premnifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. zenodo.org [zenodo.org]

- 4. Cloning and functional characterization of carotenoid cleavage dioxygenase 4 genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases | Springer Nature Experiments [experiments.springernature.com]

- 8. diva-portal.org [diva-portal.org]

The Elusive Structure: A Technical Overview of 6,9,10-Trihydroxy-7-megastigmen-3-one

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product. This class of compounds, characterized by a 13-carbon skeleton, is known for its structural diversity and wide range of biological activities. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the available chemical and structural information for this compound.

Chemical Identity and Properties

Tabulated below are the fundamental chemical properties of this compound, providing a quantitative summary for reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₄ | - |

| Molecular Weight | 242.31 g/mol | - |

| CAS Number | 476682-97-0 | - |

| Class | Sesquiterpenoid | - |

| Natural Source | Trigonostemon chinensis Merr. | [1][2] |

Structure Elucidation Pathway: A Methodological Workflow

The definitive structural elucidation of a novel natural product like this compound follows a standardized yet intricate experimental workflow. This process is designed to meticulously piece together the molecular puzzle, from initial isolation to the final three-dimensional arrangement of atoms. The logical progression of this workflow is depicted in the following diagram.

Figure 1. A generalized workflow for the structure elucidation of a natural product.

Experimental Protocols: A Guide to the Core Techniques

Detailed experimental methodologies are paramount for the verification and replication of scientific findings. The following sections outline the standard protocols for the key analytical techniques employed in the structural elucidation of natural products.

Isolation and Purification

-

Extraction: The initial step involves the extraction of chemical constituents from the source organism, Trigonostemon chinensis. Dried and powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography: Often the first step in purification, using silica (B1680970) gel or other stationary phases to separate the mixture based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound to obtain a high degree of purity.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about any chromophores (light-absorbing groups) present in the molecule, which can indicate the presence of conjugated systems.

Data Presentation

At present, detailed, experimentally-derived spectroscopic data for this compound is not publicly available in the cited literature. The successful isolation and characterization of this compound would yield quantitative data for each of the spectroscopic methods described above. For illustrative purposes, the expected format for the presentation of NMR data is provided below.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

Concluding Remarks

While the existence of this compound as a natural product isolated from Trigonostemon chinensis is noted in chemical databases, a comprehensive scientific report detailing its isolation, purification, and complete spectroscopic characterization is not readily accessible. The methodologies and data presentation formats outlined in this guide provide a framework for the anticipated experimental elucidation of this molecule. Further research is required to isolate and fully characterize this compound, which will be essential for any future investigation into its potential biological activities and applications in drug discovery and development.

References

spectroscopic data for "6,9,10-Trihydroxy-7-megastigmen-3-one"

1. Introduction

This document addresses the request for an in-depth technical guide on 6,9,10-Trihydroxy-7-megastigmen-3-one, focusing on its spectroscopic data and associated experimental protocols. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. They and their glycosidic derivatives have garnered interest for a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data and specific isolation protocols for this compound (CAS 476682-97-0) are not publicly available at this time. While the compound is indexed in several chemical repositories, the nuclear magnetic resonance (NMR) data provided is computationally predicted rather than experimentally determined.

This guide, therefore, summarizes the available chemical information for this compound and provides a general overview of experimental methodologies for the isolation and characterization of related megastigmane derivatives from plant sources.

2. Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 476682-97-0 | [1][2] |

| Molecular Formula | C₁₃H₂₂O₄ | [1][2] |

| Molecular Weight | 242.315 g/mol | [1] |

| Physical Form | Oil (Predicted) | [1] |

3. Spectroscopic Data

As of the date of this report, experimentally determined spectroscopic data for this compound has not been published in the accessible scientific literature. Chemical databases contain predicted ¹H and ¹³C NMR spectra, which are useful for theoretical studies but do not meet the requirements for a technical guide for research and drug development professionals.

4. General Experimental Protocols for Megastigmane Isolation and Characterization

While a specific protocol for this compound is unavailable, the following outlines a general workflow for the isolation and characterization of megastigmane derivatives from plant material, based on established phytochemical methodologies.[3][4][5]

4.1. Extraction

A common procedure for extracting megastigmanes from plant tissues, such as leaves, involves the following steps:

-

Drying and Pulverization: The plant material is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), often with water (e.g., 80% aqueous MeOH), at room temperature with agitation or under reflux.[5] This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

4.2. Fractionation

The crude extract is a complex mixture of various phytochemicals. To isolate the megastigmane fraction, a liquid-liquid partitioning scheme is often employed:

-

The concentrated extract is suspended in water.

-

Successive partitioning is performed with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[5] Megastigmanes, being moderately polar, are often found in the EtOAc and n-BuOH fractions.

4.3. Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate the pure compounds:

-

Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate and/or methanol.[3][4]

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and is particularly effective for removing pigments and other impurities. Methanol is a common eluent.[3][4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of compounds. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.[3][4]

4.4. Structure Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: This technique provides information about any chromophores present in the structure.

5. Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, related megastigmane derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[3][4]

The compound this compound is a structurally defined chemical entity with a registered CAS number. However, a comprehensive technical guide with experimentally validated spectroscopic data and detailed protocols cannot be provided at this time due to the absence of such information in the public scientific domain.

For researchers requiring this specific data for drug development or other scientific pursuits, it is recommended to:

-

Conduct a search in specialized chemical databases such as SciFinder or Reaxys, which may contain proprietary data or references not indexed in publicly accessible databases.

-

Consider the chemical synthesis of the compound to obtain a pure standard for full spectroscopic characterization and biological testing.

-

Perform a phytochemical investigation of plant species known to produce megastigmanes, such as Ilex warburgii, with the aim of isolating and characterizing this specific compound.

Below is a generalized workflow diagram for the isolation of megastigmane derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Damnacanthal | CAS:477-84-9 | Potent, selective p56lck inhibitor; also LIMK1/2 inhibitor | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Phytochemical and antioxidant comparison of Quercus ilex and Quercus robur acorn extracts obtained by matrix solid-phase dispersion - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of "6,9,10-Trihydroxy-7-megastigmen-3-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

6,9,10-Trihydroxy-7-megastigmen-3-one is an oily substance with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.315 g/mol .[4] A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₄ | [4] |

| Molecular Weight | 242.315 g/mol | [4] |

| Physical Form | Oil | [4] |

| CAS Number | 476682-97-0 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 77.8 Ų | [4] |

| Complexity | 321 | [4] |

Note: Many of the values in this table are computationally predicted and await experimental verification.

Spectral Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound from Trigonostemon chinensis are not described in the currently available literature. General methods for the isolation of sesquiterpenoids from plant materials typically involve the following steps, which can be visualized in the workflow diagram below.

Caption: A generalized workflow for the isolation of sesquiterpenoids from plant sources.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, studies on the broader class of megastigmane sesquiterpenoids have revealed a range of biological effects, including anti-inflammatory and cytotoxic activities. For instance, some megastigmane sesquiterpenoids have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This suggests a potential role in modulating inflammatory pathways.

Given the lack of specific data for this compound, a hypothetical signaling pathway for the anti-inflammatory effects of related megastigmane sesquiterpenoids is presented below. This diagram illustrates a potential mechanism involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: A potential anti-inflammatory mechanism of megastigmane sesquiterpenoids via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential for biological activity, given the known effects of related megastigmane sesquiterpenoids. However, a significant gap exists in the experimental data for this specific compound. Future research should prioritize the targeted isolation of this molecule from Trigonostemon chinensis to enable comprehensive spectroscopic characterization and evaluation of its biological properties. Such studies are crucial to unlock the full therapeutic potential of this and other related natural products.

References

An In-depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS Number: 476682-97-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one, corresponding to CAS number 476682-97-0. While this sesquiterpenoid has been identified and isolated from Trigonostemon chinensis, a plant known for producing a variety of bioactive compounds, a thorough review of publicly available scientific literature reveals a significant gap in the experimental data regarding its specific biological activities. This guide summarizes the available information on its chemical properties and the general pharmacological context of its source organism, highlighting the need for further research to elucidate its potential therapeutic value.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities. Its chemical structure and properties have been characterized, and it is cataloged under CAS number 476682-97-0. This compound has been isolated from Trigonostemon chinensis, a plant belonging to the Euphorbiaceae family, which is a rich source of various secondary metabolites, including diterpenoids and alkaloids with known pharmacological properties. Despite the promising origin of this compound, specific studies detailing its biological effects, mechanism of action, and potential therapeutic applications are currently not available in the public domain.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and online chemical information repositories.

| Property | Value | Source |

| CAS Number | 476682-97-0 | N/A |

| Chemical Name | This compound | N/A |

| Synonyms | (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone | N/A |

| Molecular Formula | C₁₃H₂₂O₄ | N/A |

| Molecular Weight | 242.31 g/mol | N/A |

| Class | Sesquiterpenoid | N/A |

| Natural Source | Trigonostemon chinensis Merr. | N/A |

Table 1: Chemical and Physical Properties of CAS 476682-97-0

Biological Activity and Pharmacological Context

While specific experimental data on the biological activity of this compound is not present in the reviewed literature, the source plant, Trigonostemon chinensis, has been a subject of phytochemical and pharmacological research. Studies on this plant have led to the isolation of various compounds, predominantly diterpenoids, which have demonstrated a range of biological effects.

General Bioactivity of Compounds from Trigonostemon chinensis

Research on extracts and isolated compounds from Trigonostemon chinensis has revealed several promising biological activities, including:

-

Anti-inflammatory effects: Several diterpenoids isolated from Trigonostemon chinensis have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[1]

-

Cytotoxic activity: Other compounds from this plant have exhibited cytotoxic effects against various cancer cell lines, suggesting potential for anti-cancer drug discovery.

It is important to note that these activities have been attributed to other chemical constituents of the plant and not specifically to this compound. The bioactivity of this particular sesquiterpenoid remains to be determined through dedicated experimental investigation.

Potential Areas for Future Research

Given the lack of specific data, future research on this compound should focus on:

-

In vitro screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and assessing its anti-inflammatory potential through assays measuring key inflammatory mediators.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

In vivo studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.

Experimental Protocols and Data

A thorough search of scientific databases and literature has not yielded any specific experimental protocols or quantitative biological data for this compound. This section remains to be populated upon the publication of relevant research.

Signaling Pathways and Mechanistic Visualizations

As no signaling pathways have been elucidated for this compound, no diagrams can be generated at this time.

Conclusion

This compound (CAS 476682-97-0) is a structurally characterized sesquiterpenoid isolated from Trigonostemon chinensis. While the genus Trigonostemon is known for producing bioactive compounds, there is a clear and significant gap in the scientific literature regarding the specific pharmacological properties of this particular molecule. This technical guide serves to summarize the currently available chemical information and to highlight the untapped potential for future research into the biological activities of this compound. The scientific community is encouraged to undertake the necessary studies to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid belonging to the megastigmane class of natural products. While research directly focused on this specific molecule is limited, the broader class of megastigmane sesquiterpenoids has garnered scientific interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, its natural sources, and general biosynthetic pathway. Furthermore, this document summarizes the known biological activities of structurally related megastigmane sesquiterpenoids, offering insights into the potential pharmacological applications of this compound class. Detailed, generalized experimental protocols for the isolation and bioactivity screening of megastigmane sesquiterpenoids are also presented to facilitate further research in this area.

Introduction

This compound (C13H22O4) is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids. These compounds are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits and flowers. The megastigmane skeleton, characterized by a substituted cyclohexanone (B45756) ring and a butenone side chain, is a common structural motif in this class. While specific biological data for this compound is not extensively documented in publicly available literature, the study of its analogs suggests potential therapeutic value, particularly in the areas of inflammation and oncology. This guide aims to consolidate the existing information and provide a framework for future investigation.

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods, with some experimental data available for its isomers. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C13H22O4 | [1] |

| Molecular Weight | 242.315 g/mol | [1] |

| CAS Number | 476682-97-0 | [1] |

| Appearance | Oil (predicted) | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1] |

| XLogP3-AA | -0.2 | [1] |

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been identified as a constituent of Trigonostemon chinensis Merr., a plant belonging to the Euphorbiaceae family.[2][3][4][5][6] Plants of the Trigonostemon genus are known to produce a variety of terpenoids and alkaloids with demonstrated biological activities, including cytotoxic, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] A closely related isomer, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, has been isolated from mulberry leaves and the droppings of the silkworm (Bombyx mori L.).[7]

Biosynthesis

Megastigmane sesquiterpenoids are generally understood to be synthesized in plants through the oxidative cleavage of carotenoids, particularly β-carotene. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs). The resulting C13 apocarotenoids can then undergo a series of enzymatic modifications, including hydroxylations, reductions, and glycosylations, to generate the diverse array of megastigmane structures found in nature.

Biological Activities of Related Megastigmane Sesquiterpenoids

While specific bioactivity data for this compound is scarce, numerous studies have reported the biological effects of other megastigmane sesquiterpenoids. These findings provide a basis for hypothesizing the potential activities of the title compound.

Anti-inflammatory Activity

Several megastigmane sesquiterpenoids have demonstrated significant anti-inflammatory properties. For instance, compounds isolated from Viola kunawurensis and Saussurea medusa have been shown to inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[8][9][10][11] The inhibition of these pro-inflammatory mediators is a key mechanism in the management of inflammation. Furthermore, certain megastigmane sesquiterpenoids from Trichosanthes kirilowii have been found to modulate cytokine levels by reducing IL-6 and MCP-1 while increasing the anti-inflammatory cytokine IL-10 in LPS-stimulated ANA-1 cells.[12]

Cytotoxic Activity

The cytotoxic potential of sesquiterpenoids against various cancer cell lines is well-documented.[13][14][15] Atractylon, a sesquiterpenoid from Atractylodes ovata, has been shown to induce apoptosis in human leukemia HL-60 cells.[13] Similarly, sesquiterpenoids from Petasites japonicus have demonstrated cytotoxicity against human astrocytoma U-251MG cancer cells and their cancer stem cells.[15] While direct evidence for this compound is lacking, its structural class suggests that it may also possess cytotoxic properties worthy of investigation.

Experimental Protocols

The following are generalized protocols for the isolation and preliminary bioactivity screening of megastigmane sesquiterpenoids, based on methodologies reported for similar compounds.

General Isolation and Purification Protocol

-

Extraction: The air-dried and powdered plant material (e.g., roots of Trigonostemon chinensis) is extracted with 80% aqueous methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The EtOAc fraction, which is likely to contain the sesquiterpenoids, is concentrated.

-

Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified by repeated octadecylsilyl (ODS) column chromatography using a methanol-water gradient to yield the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion and Future Directions

This compound represents a structurally interesting natural product within the broader class of megastigmane sesquiterpenoids. While direct biological data for this specific molecule is limited, the demonstrated anti-inflammatory and cytotoxic activities of its analogs suggest that it may hold therapeutic potential. Further research is warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, particularly in the context of inflammatory diseases and cancer. The experimental protocols outlined in this guide provide a foundation for researchers to embark on such investigations, which could ultimately lead to the development of novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. [Study progress on chemical constituents and biological activities of Trigonostemon genus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on the chemical constituents of Trigonostemon plants | Scilit [scilit.com]

- 4. Chemical constituents of plants from the genus Trigonostemon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constituents of Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Megastigmane sesquiterpenoids from whole plants of Viola kunawurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Megastigmane sesquiterpenoids from Saussurea medusa and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic activities of sesquiterpenoids from the aerial parts of Petasites japonicus against cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmane compounds, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, represent a structurally diverse group of natural products with a wide array of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research on megastigmane and its derivatives, with a focus on their therapeutic potential. It summarizes their biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, presenting quantitative data in a clear, tabular format. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these compounds. Furthermore, this guide includes visualizations of a key signaling pathway and a general experimental workflow to aid in the understanding of their mechanism of action and to guide future research and development efforts.

Introduction to Megastigmane Compounds

Megastigmanes are a class of natural compounds characterized by a 13-carbon skeleton, which is formed through the enzymatic or photo-oxidative breakdown of carotenoids such as lutein (B1675518) and neoxanthin.[3] These compounds are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits, flowers, and beverages, including wine.[3] Structurally, they often feature a trimethylcyclohexane ring and a side chain with various functional groups, leading to a high degree of structural diversity.[1][2][4] This diversity extends to their glycosidic forms, which are also prevalent in nature.[1][2][4] The wide range of biological activities reported for megastigmane derivatives makes them promising candidates for drug discovery and development.[1][3]

Biological Activities and Therapeutic Potential

Megastigmane compounds and their derivatives have been shown to exhibit a broad spectrum of pharmacological effects. The most significant of these are their anti-inflammatory, neuroprotective, and anticancer activities.

Anti-inflammatory Activity

A significant number of studies have highlighted the anti-inflammatory properties of megastigmane derivatives. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] For instance, β-damascenone has been shown to inhibit the expression of pro-inflammatory cytokines and leukocyte adhesion molecules by suppressing NF-κB signaling.[5][6][7][8][9] Other megastigmane glycosides have demonstrated potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[10][11][12][13]

Neuroprotective Effects

Several megastigmane glycosides have been investigated for their potential to protect neuronal cells from damage. Studies have shown that certain derivatives can protect against hydrogen peroxide (H2O2)-induced neurotoxicity in cell models like SH-SY5Y and PC12.[14][15][16][17][18] This neuroprotective activity suggests their potential application in the treatment of neurodegenerative diseases.

Anticancer and Cytotoxic Activity

The anticancer potential of megastigmane compounds has also been explored. Certain derivatives have exhibited cytotoxic effects against various human cancer cell lines, including breast cancer, leukemia, and colon adenocarcinoma.[6][9] The proposed mechanisms for their anticancer action include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.[6][9][19]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of selected megastigmane compounds and their derivatives.

Table 1: Anti-inflammatory Activity of Megastigmane Compounds

| Compound/Derivative | Assay System | Target | IC50 (µM) | Reference |

| Streilicifoloside E | LPS-induced RAW264.7 cells | NO Production | 26.33 | [10] |

| Platanionoside D | LPS-induced RAW264.7 cells | NO Production | 21.84 | [10] |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside (Compound 1) | LPS-induced RAW264.7 cells | NO Production | 42.3-61.7 | [11] |

| Compound 3 (from N. tabacum) | LPS-induced RAW264.7 cells | NO Production | 42.3-61.7 | [11] |

| Compound 7 (from N. tabacum) | LPS-induced RAW264.7 cells | NO Production | 42.3-61.7 | [11] |

| Compound 8 (from N. tabacum) | LPS-induced RAW264.7 cells | NO Production | 42.3-61.7 | [11] |

| Gangeticoside | LPS-stimulated RAW264.7 cells | NO Production | 22.3 | [13] |

| Leonuriside A | LPS-stimulated RAW264.7 cells | NO Production | 15.6 | [13] |

| β-Damascenone | HEK 293/NF-κB-luc cells | NF-κB Transactivation | 21.3 | [9] |

Table 2: Cytotoxic Activity of Megastigmane Compounds

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Lipophilic n-hexane extract (from E. pinnatum) | T-47D (Breast Cancer) | 2.90 µg/ml | [6][9] |

| Wilsonol A derivative (Compound 13) | SMMC-7721 (Hepatocellular Carcinoma) | 2.5 - 12 | [20] |

| Wilsonol A derivative (Compound 13) | A-549 (Lung Carcinoma) | 2.5 - 12 | [20] |

| Wilsonol A derivative (Compound 13) | MCF-7 (Breast Cancer) | 2.5 - 12 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of the biological activities of megastigmane compounds.

General Protocol for Isolation and Purification of Megastigmane Glycosides

-

Extraction: The dried and powdered plant material (e.g., leaves, roots) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction process is repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.[7]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[21]

-

Column Chromatography: The bioactive fraction (e.g., n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel or other stationary phases. Elution is performed with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.[7]

-

Preparative HPLC: Further purification of the fractions obtained from column chromatography is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[22]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1D and 2D) and Mass Spectrometry (MS).[1][10][14]

Protocol for In Vitro Anti-inflammatory Assay (NO Production in RAW264.7 Cells)

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds (megastigmane derivatives) for a specific duration (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a positive control (LPS only) are included.

-

Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[10][11]

Protocol for In Vitro Neuroprotection Assay (H2O2-induced SH-SY5Y Cell Model)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

-

Treatment: The cells are pre-treated with different concentrations of the megastigmane compounds for a defined period.

-

Induction of Oxidative Stress: After pre-treatment, the cells are exposed to hydrogen peroxide (H2O2) at a cytotoxic concentration to induce oxidative stress and cell death. A control group (no H2O2) and a positive control (e.g., edaravone) are included.[15][16][18]

-

Cell Viability Assay (MTT Assay): Following the H2O2 treatment, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.

-

Data Analysis: The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound compared to the H2O2-treated group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow relevant to the study of megastigmane compounds.

Caption: General workflow for the isolation and bioactivity screening of megastigmane compounds.

Caption: Inhibition of the NF-κB signaling pathway by β-damascenone.

Conclusion and Future Directions

Megastigmane compounds and their derivatives have emerged as a significant class of natural products with considerable therapeutic potential. Their diverse biological activities, particularly in the areas of inflammation, neuroprotection, and cancer, warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the structural features of megastigmane derivatives influence their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

-

In Vivo Studies: While in vitro studies have shown promising results, further validation in animal models is necessary to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by different megastigmane compounds will be essential for their development as drugs.

-

Synthetic Approaches: The development of efficient synthetic routes to produce megastigmane derivatives will be important for generating sufficient quantities for preclinical and clinical studies and for creating novel analogues with improved properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]

- 3. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 7. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling | Semantic Scholar [semanticscholar.org]

- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 10. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Megastigmane glycosides from the leaves of Nicotiana tabacum and their neuroprotective activities. | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Megastigmane glycosides from the leaves of Nicotiana tabacum and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring the Systematic Anticancer Mechanism in Selected Medicinal Plants: A Review [xiahepublishing.com]

- 20. researchgate.net [researchgate.net]

- 21. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06545J [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid of interest in various research fields. The protocol outlines a reversed-phase HPLC approach coupled with UV detection, providing a reliable and reproducible method for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides comprehensive experimental protocols, data presentation tables, and workflow visualizations to aid in the successful implementation of this analytical method.

Introduction

This compound is a C13-norisoprenoid, a class of compounds widely distributed in the plant kingdom and known for their diverse biological activities. Accurate and precise analytical methods are crucial for the study of this compound's pharmacology, pharmacokinetics, and for quality control of natural product-derived preparations. This application note presents a detailed HPLC protocol for the analysis of this compound, leveraging its structural characteristics for optimal separation and detection.

The analyte possesses an α,β-unsaturated ketone (enone) chromophore, which allows for sensitive detection using a UV-Vis spectrophotometer.[1][2] The presented method is designed to be accessible to researchers with standard HPLC equipment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in Table 1. This information is fundamental to the development of the analytical method.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₂O₄ | [2] |

| Molecular Weight | 242.315 g/mol | [2] |

| Chemical Class | Sesquiterpenoid | [3] |

| Appearance | Oil | [2] |

| Key Functional Groups | Ketone, Hydroxyl, Alkene | [2] |

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes a general procedure for the extraction of this compound from a plant matrix. The efficiency of the extraction may vary depending on the specific plant material and should be optimized accordingly.

Materials:

-

Plant material (e.g., leaves, stems), dried and powdered

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Protocol:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol in water.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 5 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the re-dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

-

Elute the target compound with 10 mL of 50% methanol in water.

-

Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial HPLC mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

A visual representation of the sample preparation workflow is provided below.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 235 nm |

Rationale for Wavelength Selection: The structure of this compound contains an α,β-unsaturated ketone system. Simple enones typically show a strong UV absorption (π→π* transition) in the 220-250 nm range.[1][2] A wavelength of 235 nm is proposed as a starting point for optimal detection, though it is recommended to determine the precise λmax of a purified standard if available.

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

The logical flow of the HPLC analysis is depicted below.

Method Validation and Data Presentation

For quantitative analysis, the method should be validated according to standard guidelines. The following parameters should be assessed using a certified reference standard of this compound.

Calibration Curve: A calibration curve should be constructed by plotting the peak area against the concentration of the standard. A typical concentration range for the calibration curve is presented in Table 3.

| Parameter | Expected Value |

| Concentration Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Linearity | Linear in the specified range |

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ.

| Parameter | Expected Value |

| LOD | To be determined experimentally |

| LOQ | To be determined experimentally |

Precision and Accuracy: Precision should be evaluated by replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Accuracy should be assessed by recovery studies.

| Parameter | Acceptance Criteria |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The proposed method is based on established principles of reversed-phase chromatography and UV detection, tailored to the physicochemical properties of the analyte. The provided workflows and tables offer a clear guide for researchers in implementing this method for qualitative and quantitative purposes in natural product research and drug development. It is recommended to perform a full method validation using a certified reference standard to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These megastigmane derivatives are widely distributed in the plant kingdom and have garnered significant interest due to their diverse biological activities, including potential anti-inflammatory and neuroprotective properties. As research into the therapeutic potential of this compound progresses, accurate and precise quantification in plant extracts is paramount for quality control, standardization of herbal preparations, and elucidation of its pharmacological effects.

This document provides a detailed, hypothetical protocol for the extraction and quantification of this compound from a plant matrix using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, it explores a potential signaling pathway that may be modulated by this compound, offering a basis for further mechanistic studies.